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molecular formula C18H16BrNO B8539533 3-Phenoxybenzyl pyridinium bromide CAS No. 56562-65-3

3-Phenoxybenzyl pyridinium bromide

Cat. No. B8539533
M. Wt: 342.2 g/mol
InChI Key: JNIJYGBPRISJNW-UHFFFAOYSA-M
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Patent
US03969393

Procedure details

52.6 g of the brominated product of m-tolylphenyl ether containing 26.3 g of 3-phenoxybenzyl bromide was added to a mixed solution of 100 ml of xylene and 50 ml of water, and then 11.9 g of pyridine was added thereto. The mixture was heated to 70° to 75°C, kept at the same temperature for 3 hours while stirring and then cooled to room temperature (about 20° - 30°C). The lower aqueous layer which separated was removed, washed with a small amount of xylene, evaporated and then dried under a reduced pressure to obtain 34.5 g of colorless, crystalline 3-phenoxybenzyl pyridinium bromide (m.p. 120° - 121°C).
[Compound]
Name
brominated product
Quantity
52.6 g
Type
reactant
Reaction Step One
Name
m-tolylphenyl ether
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1[C:7]1[CH:8]=[C:9]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]3C=CC=CC=3C)[CH:15]=2)[CH:10]=[CH:11][CH:12]=1.O(C1C=C(C=CC=1)C[Br:39])C1C=CC=CC=1.C1(C)C(C)=CC=CC=1.O.[N:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1>>[Br-:39].[O:13]([C:14]1[CH:15]=[C:16]([CH:17]=[CH:18][CH:19]=1)[CH2:20][N+:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1)[C:9]1[CH:8]=[CH:7][CH:12]=[CH:11][CH:10]=1 |f:5.6|

Inputs

Step One
Name
brominated product
Quantity
52.6 g
Type
reactant
Smiles
Name
m-tolylphenyl ether
Quantity
26.3 g
Type
reactant
Smiles
C1(=C(C=CC=C1)C=1C=C(C=CC1)OC1=CC(=CC=C1)C1=C(C=CC=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(CBr)C=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 70° to 75°C
CUSTOM
Type
CUSTOM
Details
The lower aqueous layer which separated
CUSTOM
Type
CUSTOM
Details
was removed
WASH
Type
WASH
Details
washed with a small amount of xylene
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Br-].O(C1=CC=CC=C1)C=1C=C(C[N+]2=CC=CC=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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